molecular formula C8H10F3N3 B1419467 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine CAS No. 794451-94-8

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Cat. No. B1419467
M. Wt: 205.18 g/mol
InChI Key: WVQJXLTUCZSZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a chemical compound that contains an anionically activatable trifluoromethyl group . It is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo . The compound is characterized by its unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of this compound involves several steps. One reported method involves the use of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . The reaction conditions include the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to effect decarboxylation to the CF3 radical .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the introduction of various bio-relevant functional groups to pyridine . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine, and related compounds, have been studied for their molecular conformations and hydrogen bonding characteristics. These studies provide insights into the structural aspects of such compounds, exploring their molecular conformations and the role of hydrogen bonding in different dimensions (Sagar et al., 2017).

Tautomerism and Structural Transformation

Research on 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a compound related to 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine, highlights its tautomerism and stability both in crystal and solution. This research is significant for understanding the behavior of these compounds under different conditions (Gubaidullin et al., 2014).

Potential Corrosion Inhibitors

The compound and its derivatives have been explored as potential corrosion inhibitors for mild steel in acidic environments. Such research contributes to the development of new materials with improved corrosion resistance properties (Dandia et al., 2013).

Synthesis of Heterocycles

The compound's role in the synthesis of various heterocycles like pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]-pyridine has been investigated, highlighting its importance in the field of organic synthesis (Petrov et al., 2008).

Structural Determination

Research on 3-phenylpyrazolo(4,3-c)pyridine and its derivatives, closely related to the compound , has provided valuable insights into their structural characteristics. This includes studies on molecular structures using NMR analysis and theoretical calculations (Radinov et al., 1987).

Synthesis of Pyridine Derivatives

The compound has been used in the synthesis of novel pyridine derivatives. Such research contributes to expanding the range of available compounds for various applications, including pharmaceuticals and materials science (Rateb, 2014).

Applications in OLEDs

Compounds related to 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs), indicating their significance in advanced electronic and photonic applications (El-Menyawy et al., 2019).

Future Directions

The future directions for the use of this compound are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJXLTUCZSZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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